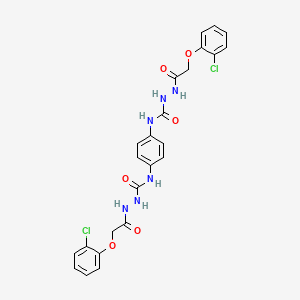![molecular formula C14H18N4OS B6341400 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-79-3](/img/structure/B6341400.png)
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods. One common method for synthesizing 1-(3-chlorophenyl)piperazine, a similar compound, involves the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the solubility, melting point, and boiling point could vary significantly depending on the functional groups present in the compound .Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors such as serotonin receptors (htr3a) and dopamine receptors (drd2) in rats .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and photoaging .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antiphotoaging activities, protecting skin from premature aging .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize and purify, making it an ideal compound for use in lab experiments. Another advantage is that this compound has a wide range of biochemical and physiological effects, making it a useful compound for studying the effects of various chemicals on living organisms. However, there are some limitations to the use of this compound in lab experiments. For example, the effects of this compound on living organisms can vary depending on the concentration of this compound used, as well as the species of organism being studied.
Zukünftige Richtungen
The use of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in scientific research has a number of potential future directions. One potential future direction is in the development of new drugs. By studying the effects of this compound on various drugs, new drugs can be developed that have improved pharmacological properties. Another potential future direction is in the study of the biochemical and physiological effects of this compound. By studying the effects of this compound on various enzymes and hormones, new treatments can be developed for various diseases. Finally, the use of this compound in lab experiments can be used to study the effects of various chemicals on living organisms, leading to a better understanding of the effects of these chemicals on living organisms.
Synthesemethoden
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be synthesized through a variety of methods, including the condensation of 2-methoxyphenylmethyl-1,2,4-thiadiazol-5-yl chloride with piperazine. This reaction can be catalyzed by an acid or a base, and can be carried out in an aqueous medium. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments. In drug development, this compound has been used to study the pharmacological effects of various drugs. In biochemical and physiological studies, this compound has been used to study the effect of various enzymes and hormones. In lab experiments, this compound has been used to study the effects of various chemicals on living organisms.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGFIXJQYGSYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)




